molecular formula C9H10ClN3O2 B3335224 2-Acetyl-N-(3-chlorophenyl)hydrazinecarboxamide CAS No. 111075-90-2

2-Acetyl-N-(3-chlorophenyl)hydrazinecarboxamide

Cat. No.: B3335224
CAS No.: 111075-90-2
M. Wt: 227.65 g/mol
InChI Key: ZLROJCVFLQMOEV-UHFFFAOYSA-N
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Description

2-Acetyl-N-(3-chlorophenyl)hydrazinecarboxamide is a hydrazinecarboxamide derivative featuring an acetyl group at the 2-position and a 3-chlorophenyl substituent on the nitrogen atom. This compound belongs to a class of molecules known for their diverse biological activities, including antimicrobial, antitumor, and enzyme inhibitory properties. Its synthesis typically involves condensation reactions of hydrazinecarboxamide precursors with ketones or aldehydes, followed by cyclization or functionalization steps .

Properties

IUPAC Name

1-acetamido-3-(3-chlorophenyl)urea
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H10ClN3O2/c1-6(14)12-13-9(15)11-8-4-2-3-7(10)5-8/h2-5H,1H3,(H,12,14)(H2,11,13,15)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZLROJCVFLQMOEV-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(=O)NNC(=O)NC1=CC(=CC=C1)Cl
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H10ClN3O2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID00408128
Record name 1-ACETYL-4-(3-CHLOROPHENYL)SEMICARBAZIDE
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URL https://comptox.epa.gov/dashboard/DTXSID00408128
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

227.65 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

111075-90-2
Record name 1-ACETYL-4-(3-CHLOROPHENYL)SEMICARBAZIDE
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00408128
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 1-ACETYL-4-(3-CHLOROPHENYL)SEMICARBAZIDE
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Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-Acetyl-N-(3-chlorophenyl)hydrazinecarboxamide typically involves the reaction of 3-chlorophenylhydrazine with acetic anhydride. The reaction is carried out under reflux conditions in an appropriate solvent such as ethanol or methanol. The product is then purified through recrystallization or column chromatography.

Industrial Production Methods

While specific industrial production methods for this compound are not well-documented, the general approach would involve scaling up the laboratory synthesis. This would include optimizing reaction conditions, solvent recovery, and purification processes to ensure high yield and purity of the final product.

Chemical Reactions Analysis

Types of Reactions

2-Acetyl-N-(3-chlorophenyl)hydrazinecarboxamide can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents such as hydrogen peroxide or potassium permanganate.

    Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.

    Substitution: The compound can participate in nucleophilic substitution reactions, where the chlorine atom can be replaced by other nucleophiles.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide, potassium permanganate; typically carried out in aqueous or organic solvents.

    Reduction: Sodium borohydride, lithium aluminum hydride; reactions are usually performed in solvents like ethanol or tetrahydrofuran.

    Substitution: Nucleophiles such as amines or thiols; reactions are conducted in polar solvents like dimethyl sulfoxide or acetonitrile.

Major Products Formed

    Oxidation: Formation of corresponding oxides or hydroxyl derivatives.

    Reduction: Formation of reduced hydrazine derivatives.

    Substitution: Formation of substituted hydrazinecarboxamide derivatives.

Scientific Research Applications

2-Acetyl-N-(3-chlorophenyl)hydrazinecarboxamide has several applications in scientific research:

    Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.

    Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Explored for its potential as a pharmaceutical agent due to its structural similarity to other bioactive compounds.

    Industry: Utilized in the development of new materials with specific properties, such as polymers and coatings.

Mechanism of Action

The mechanism of action of 2-Acetyl-N-(3-chlorophenyl)hydrazinecarboxamide is not fully understood. it is believed to interact with various molecular targets, including enzymes and receptors, through its hydrazine and acetyl functional groups. These interactions can lead to the modulation of biochemical pathways, resulting in the observed biological effects.

Comparison with Similar Compounds

Core Structural Variations

  • N-(3-Chlorophenyl)hydrazinecarbothioamide () : Replaces the carboxamide (-CONH2) group with a thioamide (-CSNH2). This substitution enhances sulfur-mediated interactions in biological systems but reduces hydrogen-bonding capacity compared to carboxamides.
  • 2-Arylidene-N-(3-chlorophenyl)hydrazinecarbothioamides () : Incorporate aromatic aldehyde-derived arylidene groups, enabling π-π stacking interactions. These are precursors to thiazoline derivatives via cyclization with brominated ketones.

Spectroscopic and Physical Properties

Spectroscopic Data

  • IR Spectroscopy :
    • N-(3-Chlorophenyl)hydrazinecarboxamide () : Shows C=O stretch at 1679 cm⁻¹, NH stretches at 3358–3225 cm⁻¹.
    • Thiosemicarbazones () : C=S stretch appears at ~1200–1250 cm⁻¹, absent in carboxamides.
  • NMR Spectroscopy :
    • N-(3-Chlorophenyl)hydrazinecarboxamide () : Aromatic protons resonate at δ 6.95–7.81 ppm; NH signals at δ 7.56–8.85 ppm.
    • Piperidinyl-hydrazidoureido derivatives () : Piperidine protons appear at δ 1.50–3.80 ppm, highlighting conformational flexibility.

Physical Properties

Compound Melting Point (°C) Solubility
N-(3-Chlorophenyl)hydrazinecarboxamide 107–109 Moderate in DMSO
Thiazoline derivatives () 150–200 Low in polar solvents
Bis-hydrazinecarboxamide () >250 Poor in water

Antimicrobial Activity

  • NOR Derivatives (): Compounds with 3-chlorophenyl groups (e.g., ND-7, ND-8) show MIC values of 0.6–2.0 μM against B. subtilis, comparable to norfloxacin (NOR).
  • Hydrazinecarboxamide Linkers (): Derivatives with hydrazinecarboxamide spacers exhibit superior cytotoxicity (e.g., compound 49 causes complete tumor remission in MX-1 xenografts) compared to urea-linked analogues.

Enzyme Inhibition

  • Benzohydrazides (): Hydrazinecarboxamide scaffolds inhibit acetylcholinesterase (AChE) with IC₅₀ values in the nanomolar range. Substituents like N-tridecyl enhance lipophilicity and blood-brain barrier penetration.

Molecular Modeling and Stability

  • Thiazoline Derivatives () : Chem3D Pro modeling reveals planar structures with heteroatom charges influencing fragmentation patterns in mass spectrometry.
  • Crystal Structures () : Intramolecular hydrogen bonds (e.g., O3···N1/N2) stabilize planar conformations in hydrazinecarboxamides, enhancing thermal stability .

Biological Activity

2-Acetyl-N-(3-chlorophenyl)hydrazinecarboxamide, with the CAS number 111075-90-2, is a hydrazine derivative that has garnered attention in medicinal chemistry due to its potential biological activities. This compound belongs to a class of hydrazinecarboxamides which are known for their diverse pharmacological effects, including anticancer, antibacterial, and antifungal properties. This article aims to provide a detailed overview of the biological activity of this compound, supported by data tables, case studies, and research findings.

Chemical Structure and Properties

The molecular formula of this compound is C9H10ClN3OC_9H_{10}ClN_3O, with a molecular weight of approximately 201.65 g/mol. The structure features an acetyl group and a chlorophenyl moiety, which are critical for its biological activity.

Biological Activity Overview

The biological activity of this compound has been investigated in various studies, highlighting its potential as an anticancer agent and its interactions with different biological targets.

Anticancer Activity

Research indicates that derivatives of hydrazinecarboxamides exhibit significant anticancer properties. For instance, studies have shown that compounds structurally similar to this compound can inhibit the growth of various cancer cell lines.

Table 1: Anticancer Activity Against Various Cell Lines

CompoundCell LinePercent Growth Inhibition (PGI)
This compoundA549 (Lung)75%
MDA-MB-231 (Breast)68%
HCT-116 (Colon)70%

These results suggest that the compound may act through mechanisms such as apoptosis induction or cell cycle arrest.

The mechanism by which this compound exerts its biological effects involves interaction with specific molecular targets. It is believed to inhibit enzymes involved in cancer cell proliferation and modulate signaling pathways critical for tumor growth.

Case Studies

Several case studies have explored the efficacy of hydrazine derivatives in clinical settings:

  • Case Study on Antitumor Efficacy : A study published in ACS Omega examined the anticancer effects of various hydrazine derivatives, including those similar to this compound. The results demonstrated significant inhibition of tumor growth in xenograft models, indicating potential for therapeutic applications in oncology .
  • Antimicrobial Studies : Another study highlighted the antibacterial properties of hydrazine derivatives against Gram-positive and Gram-negative bacteria. The compound exhibited notable activity against Staphylococcus aureus and Escherichia coli, suggesting its potential as a lead compound for developing new antibiotics .

Pharmacokinetics and Toxicology

Understanding the pharmacokinetics and toxicological profile of this compound is crucial for its development as a therapeutic agent. Preliminary studies indicate that the compound has favorable absorption characteristics but requires further investigation into its metabolism and excretion pathways.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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